1-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-(o-tolyl)ethan-1-one

Description

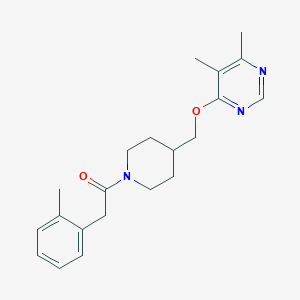

This compound is a heterocyclic organic molecule featuring a piperidine core linked to a 5,6-dimethylpyrimidin-4-yloxy methyl group and a 2-(o-tolyl)ethanone moiety. The pyrimidine ring (a six-membered aromatic ring with two nitrogen atoms) is substituted with methyl groups at positions 5 and 6, enhancing its lipophilicity and steric bulk.

Properties

IUPAC Name |

1-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-2-(2-methylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O2/c1-15-6-4-5-7-19(15)12-20(25)24-10-8-18(9-11-24)13-26-21-16(2)17(3)22-14-23-21/h4-7,14,18H,8-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COFTWWWAQAKQKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(=O)N2CCC(CC2)COC3=NC=NC(=C3C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-(o-tolyl)ethan-1-one is a synthetic compound with a complex structure that incorporates a piperidine ring and a dimethylpyrimidinyl group. Its potential biological activities are of significant interest in pharmaceutical research, particularly regarding its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 306.37 g/mol. The structure includes various functional groups that may contribute to its biological activity, such as the piperidine moiety and the pyrimidine derivative.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 306.37 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is hypothesized to involve its interaction with various molecular targets, including enzymes and receptors. The presence of the dimethylpyrimidine group suggests potential interactions with biological pathways related to cellular signaling and metabolism.

Anticancer Activity

Research has indicated that compounds similar in structure to this compound exhibit anticancer properties. For instance, studies on related pyrimidine derivatives have shown that they can induce apoptosis in cancer cells by activating caspases and altering the Bax/Bcl-2 ratio, leading to programmed cell death .

Antimicrobial Properties

The compound’s structural features suggest potential antimicrobial activity. Pyrimidine derivatives are often associated with antimicrobial effects against various pathogens. For example, studies have demonstrated that certain substituted pyrimidines can inhibit bacterial biofilm formation and show efficacy against resistant strains .

Neuroprotective Effects

Some derivatives similar to this compound have been explored for neuroprotective properties. They may act on neurotransmitter systems or neurotrophic factors, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Studies

Case Study 1: Anticancer Efficacy

A study investigated the effects of a structurally related compound on human cancer xenografts in nude mice. The results indicated significant tumor growth inhibition associated with increased apoptosis markers (e.g., TUNEL staining and caspase activation). This suggests that the target compound may share similar mechanisms of action .

Case Study 2: Antimicrobial Activity

Another study focused on a series of pyrimidine derivatives, including those with piperidine rings, demonstrating their ability to disrupt biofilm formation in Pseudomonas aeruginosa. The compounds exhibited significant reductions in biofilm density compared to controls, indicating their potential as novel antimicrobial agents .

Comparison with Similar Compounds

Key Observations:

Lipophilicity: The target compound’s logP is higher than analogs with polar groups (e.g., hydroxy or amino ), attributed to its o-tolyl and dimethylpyrimidine substituents.

Substituent Flexibility: Piperidine derivatives with alkyl or amino groups (e.g., ) show improved solubility, while rigid fused-ring systems (e.g., ) prioritize target selectivity over conformational adaptability.

Pharmacokinetic and Bioactivity Trends

- Metabolic Stability: The piperidine linker in the target compound may reduce susceptibility to oxidative metabolism compared to pyrrolidinone or acetylated analogs .

- Receptor Interaction : The o-tolyl group’s steric bulk could hinder binding in flat hydrophobic pockets compared to smaller substituents (e.g., methyl or ethyl ).

- Solubility: The absence of ionizable groups (e.g., amino in ) in the target compound may limit solubility, necessitating formulation optimization for in vivo applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.